molecular formula C8H6N2OS B107003 Benzo[d]isothiazole-3-carboxamide CAS No. 16807-21-9

Benzo[d]isothiazole-3-carboxamide

Cat. No. B107003
Key on ui cas rn: 16807-21-9
M. Wt: 178.21 g/mol
InChI Key: BAKAGHXBJJLTDB-UHFFFAOYSA-N
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Patent
US04140692

Procedure details

3-Amino-1,2-benzisothiazoles have hitherto been manufactured by other methods, since they differ in structure from the above benzisothiazoles. U.S. pat. No. 3,692,795 described a reaction of compounds of the formula ##STR1## with hydroxylamine in the presence of organic solvents at an elevated temperature, followed by hydrolysis of the resulting N-acyl-3-amino-1,2-benzisothiazoles in the presence of excess acid at the reflux temperature, treatment of the reaction mixture with alkali and extraction of the end product with, for example, ether. 3-Amino-1,2-benzisothiazole has also been prepared, using a 5-stage synthesis (Berichte der deutschen Chemischen Gesellschaft, 58 (1925), 2,095), using thionaphthene-2,3-dione, a compound difficult to obtain, as the starting material; the reaction stages comprise the manufacture of 3-carbamyl-1,2-benzisothiazole by reacting the thionaphthene-2,3-dione with ammonia and hydrogen peroxide, manufacture of the hydrazide, azide and urethane and, finally, decomposition to give 3-amino-benzisothiazole.
[Compound]
Name
3-Amino-1,2-benzisothiazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
benzisothiazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
N-acyl-3-amino-1,2-benzisothiazoles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
thionaphthene-2,3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
thionaphthene-2,3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
NO.C([C:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[S:8][N:7]=1)(=O)N.N.OO.[N-:18]=[N+]=[N-].NC(OCC)=O>>[NH2:18][C:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[S:8][N:7]=1

Inputs

Step One
Name
3-Amino-1,2-benzisothiazoles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
hydrazide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=[N+]=[N-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)OCC
Step Five
Name
benzisothiazoles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Seven
Name
N-acyl-3-amino-1,2-benzisothiazoles
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
thionaphthene-2,3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)C1=NSC2=C1C=CC=C2
Step Ten
Name
thionaphthene-2,3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction of the end product with, for example, ether
CUSTOM
Type
CUSTOM
Details
3-Amino-1,2-benzisothiazole has also been prepared
CUSTOM
Type
CUSTOM
Details
a 5-stage synthesis (Berichte der deutschen Chemischen Gesellschaft, 58 (1925), 2,095)
CUSTOM
Type
CUSTOM
Details
a compound difficult to obtain, as the starting material
CUSTOM
Type
CUSTOM
Details
the reaction stages

Outcomes

Product
Name
Type
product
Smiles
NC1=NSC2=C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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